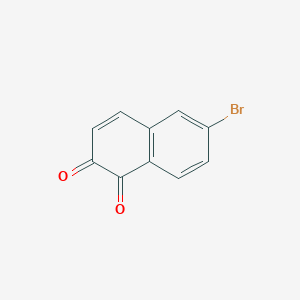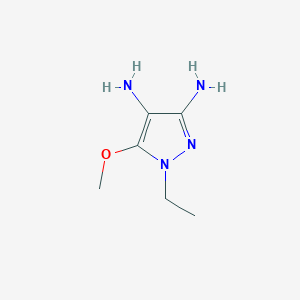
1-Ethyl-5-methoxy-1H-pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-methoxy-1H-pyrazole-3,4-diamine, commonly known as EMPD, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EMPD is a white crystalline powder that is soluble in water and organic solvents. This compound has a molecular formula of C6H10N4O and a molecular weight of 154.17 g/mol.
Mécanisme D'action
The mechanism of action of EMPD is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). EMPD has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
EMPD has been reported to have various biochemical and physiological effects. In vitro studies have shown that EMPD inhibits the growth of cancer cells by inducing apoptosis. EMPD has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, EMPD has been reported to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
EMPD has several advantages for lab experiments. It is easy to synthesize and has a high purity. EMPD is also soluble in both water and organic solvents, making it suitable for various experimental conditions. However, one limitation of EMPD is its instability in acidic conditions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of EMPD. In medicine, EMPD has the potential to be developed as a new anti-cancer agent. Further studies are needed to investigate its mechanism of action and potential side effects. In agriculture, EMPD has the potential to be developed as a new herbicide that is environmentally friendly. Further studies are needed to optimize its efficacy and safety. In material science, EMPD can be used as a building block for the synthesis of various organic compounds, which may have potential applications in the development of new materials. Further studies are needed to explore its potential in this field.
Conclusion
In conclusion, EMPD is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EMPD has been extensively studied for its potential applications in medicine, agriculture, and material science. Although the mechanism of action of EMPD is not fully understood, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. EMPD has several advantages for lab experiments, including its easy synthesis and high purity. However, its instability in acidic conditions may limit its use in certain experiments. There are several future directions for the research and development of EMPD, including its potential use as a new anti-cancer agent, herbicide, and building block for the synthesis of new materials.
Méthodes De Synthèse
EMPD can be synthesized using various methods, including the reaction between 5-methoxy-1H-pyrazole-3,4-diamine and ethyl bromide in the presence of potassium carbonate. Another method involves the reaction between 5-methoxy-3,4-diaminopyrazole and ethyl chloroformate in the presence of triethylamine. Both methods have been reported to yield high purity EMPD.
Applications De Recherche Scientifique
EMPD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EMPD has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In agriculture, EMPD has been shown to have a potential use as a herbicide. In material science, EMPD has been used as a building block for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
199341-28-1 |
|---|---|
Formule moléculaire |
C6H12N4O |
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
1-ethyl-5-methoxypyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4O/c1-3-10-6(11-2)4(7)5(8)9-10/h3,7H2,1-2H3,(H2,8,9) |
Clé InChI |
NFAGQLJNDBXPSK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)N)N)OC |
SMILES canonique |
CCN1C(=C(C(=N1)N)N)OC |
Synonymes |
1H-Pyrazole-3,4-diamine, 1-ethyl-5-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





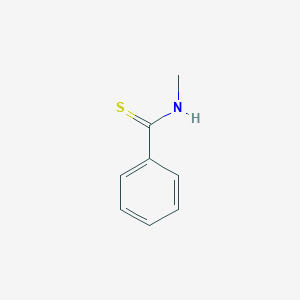


![1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one](/img/structure/B177190.png)
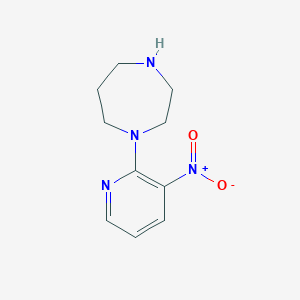
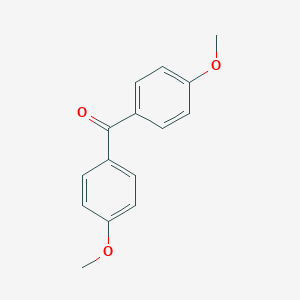
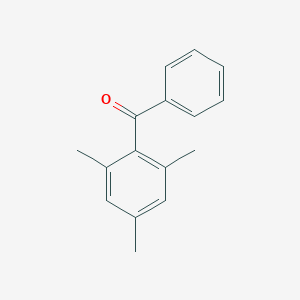
![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)
![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)
